molecular formula C9H9NO B3350487 4-Pyridin-3-ylbut-3-en-2-one CAS No. 28447-16-7

4-Pyridin-3-ylbut-3-en-2-one

Cat. No. B3350487
CAS RN: 28447-16-7
M. Wt: 147.17 g/mol
InChI Key: USGRQYQNEMWBIP-UHFFFAOYSA-N
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Patent
US04631081

Procedure details

Pyridine-3-carboxaldehyde (18.9 ml) and 1-triphenylphosphoranylidene-2-propanone (70 g) were heated at reflux in toluene for 2 hr. The solvent was evaporated and the residue was distilled at reduced pressure to give 1-(3-pyridyl)but-1-en-3-one as an oil. Pmr spectrum (CDCl3 ; δ in ppm): 2.41 (3H, s); 6.79 (1H, d); 7.2-8.77 (4H, m); 7.52 (1H, d).
Quantity
18.9 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:16][C:17](=[O:19])[CH3:18])C=CC=CC=1>C1(C)C=CC=CC=1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:16][C:17](=[O:19])[CH3:18])[CH:2]=1

Inputs

Step One
Name
Quantity
18.9 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
70 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(C)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.